molecular formula C10H13NO4 B182987 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione CAS No. 70912-52-6

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione

Cat. No.: B182987
CAS No.: 70912-52-6
M. Wt: 211.21 g/mol
InChI Key: HPMYPUSZJRSKIY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C10H13NO4. This compound is known for its unique structure, which includes a dioxane ring fused with a pyrrolidine ring. It is a derivative of Meldrum’s acid, which is widely used in organic synthesis .

Preparation Methods

The synthesis of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid. The reaction proceeds with the slow addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst, resulting in high yields of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for yield and purity.

Chemical Reactions Analysis

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

Building Block for Synthesis

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione has been utilized as a key intermediate in the synthesis of various heterocyclic compounds. Its ability to participate in reactions such as Michael additions and cycloadditions makes it valuable for developing complex molecular architectures.

Case Study: Synthesis of Heterocycles

A study demonstrated its use in synthesizing novel heterocycles through reaction with different electrophiles. The resulting compounds exhibited enhanced biological activities, indicating the potential for pharmaceutical applications .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. The compound's structure allows for modifications that can enhance its efficacy against various pathogens.

Case Study: Antiparasitic Properties

A screening library containing this compound was tested for antiparasitic activity. Results showed promising activity against protozoan parasites, suggesting its potential as a lead compound for drug development .

Polymer Chemistry

The compound has been investigated for its role in polymer synthesis due to its ability to undergo polymerization reactions. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Composites

In a recent study, polymers incorporating this compound were evaluated for their mechanical properties and thermal degradation behavior. The results indicated improved performance compared to conventional polymers .

Data Summary Table

Application AreaSpecific UseReference
Organic SynthesisBuilding block for heterocycles
Medicinal ChemistryAntimicrobial and antiparasitic agents
Material SciencePolymer synthesis

This compound's versatility highlights its importance in advancing research across multiple scientific disciplines. Further studies are essential to fully exploit its potential and develop new applications.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione involves its ability to participate in various chemical reactions due to its reactive dioxane and pyrrolidine rings. These rings can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Similar compounds to 2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione include:

    2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its use in organic synthesis.

    2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another derivative with similar reactivity but different substituents.

    1,3-Dioxane-4,6-dione derivatives: Various derivatives with different functional groups

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to other similar compounds.

Biological Activity

2,2-Dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione (CAS No. 70912-52-6) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, including anticancer and antimicrobial activities, supported by relevant studies and data.

Chemical Structure and Properties

The compound has the molecular formula C10H13NO4C_{10}H_{13}NO_4 and a molecular weight of 211.21 g/mol. Its structure features a dioxane ring with a pyrrolidine substituent, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved testing its effects on A549 human lung adenocarcinoma cells. The compound exhibited moderate cytotoxicity compared to standard chemotherapeutic agents like cisplatin.

Key Findings:

  • Cytotoxicity : The compound showed a post-treatment viability of 78–86% at a concentration of 100 µM after 24 hours of exposure in A549 cells .
  • Comparison with Other Compounds : In comparative studies, derivatives with modifications in the phenyl ring demonstrated varying levels of activity, indicating structure-activity relationships (SAR) that are critical for enhancing efficacy .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It was tested against various multidrug-resistant bacterial strains.

Results:

  • Gram-positive Activity : The compound demonstrated selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, which are significant pathogens in clinical settings .
  • Gram-negative Activity : Limited activity was observed against Gram-negative bacteria, suggesting that further modifications might be necessary to enhance its spectrum of action .

Data Summary Table

The following table summarizes key biological activities and findings related to this compound:

Activity Type Tested Organism Concentration (µM) Viability (%) Notes
AnticancerA549 (lung adenocarcinoma)10078–86Moderate cytotoxicity compared to cisplatin
AntimicrobialS. aureus (multidrug-resistant)Not specifiedActiveSelective against Gram-positive strains
AntimicrobialGram-negative bacteriaNot specifiedNo significant activityLimited effectiveness noted

Case Studies

A study published in MDPI explored various derivatives of pyrrolidine-based compounds and their biological activities. In this context, it was noted that structural modifications could lead to enhanced anticancer and antimicrobial properties. The specific case of this compound suggests that further research into its derivatives could yield more potent compounds targeting resistant pathogens and cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,2-dimethyl-5-(pyrrolidin-2-ylidene)-1,3-dioxane-4,6-dione?

The compound is synthesized via Knoevenagel condensation, a method common to Meldrum’s acid derivatives. A typical protocol involves reacting Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with a pyrrolidine-derived aldehyde or ketone under acid catalysis (e.g., acetic acid or sulfuric acid). For example, describes a procedure using 5-methylfuran-2-carbaldehyde with malonic acid and acetone in acetic anhydride, followed by crystallization . Adjustments to the aldehyde/ketone substituent and reaction time (e.g., 2–24 hours at 75–100°C) can optimize yields .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the presence of the pyrrolidinylidene moiety and dioxane ring. Key signals include the carbonyl groups (C=O) at ~165–175 ppm in ¹³C NMR and methyl protons (2.1–2.3 ppm) in ¹H NMR. Infrared (IR) spectroscopy identifies C=O stretches (~1750–1850 cm⁻¹) and C=C conjugation (~1600 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) is used for absolute structural confirmation, as demonstrated in and , where boat/envelope conformations of the dioxane ring and intermolecular C–H⋯O interactions were resolved .

Q. What safety precautions are required when handling this compound?

Due to its reactive carbonyl groups and potential toxicity, researchers must wear nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Waste must be segregated and disposed via certified chemical waste services, as outlined in and . Spills require neutralization with sodium bicarbonate and absorption with inert materials .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) be resolved during structure refinement?

Discrepancies in bond lengths or angles (e.g., C7=C5 distances in ) may arise from thermal motion or disorder. Use high-resolution data (≤0.8 Å) and software like SHELXL ( ) to refine anisotropic displacement parameters. Apply constraints (e.g., riding H-atoms) and validate via R-factor convergence (target <0.05). For disordered regions, split models or apply occupancy factors .

Q. What strategies optimize the compound’s role as an intermediate in synthesizing 4(1H)-quinolone derivatives?

The pyrrolidinylidene group enables cyclization reactions under thermal or acidic conditions. highlights thermolysis (150–200°C in DMF or toluene) to form quinolones via intramolecular cyclization. To enhance yield, substitute the dioxane ring with electron-withdrawing groups (e.g., nitro or methoxy) to stabilize transition states .

Q. How do structural modifications (e.g., substituent changes) affect neurotropic or cytotoxic activity?

demonstrates that replacing the pyrrolidinylidene group with trialkylgermyl/silyl-thienyl moieties enhances neurotropic activity while reducing toxicity. For example, the germanium analog in thienyl derivatives showed 11.5× lower acute toxicity than carbon analogs. Activity is assessed via in vivo behavioral assays (e.g., open-field tests) and in vitro cytotoxicity screens (e.g., MTT assays on cancer cell lines) .

Q. How can conflicting reactivity data in Knoevenagel condensations be reconciled?

Contradictory yields or side products (e.g., aldol adducts) often stem from variable acid catalysts or solvent polarity. recommends using protic solvents (e.g., 2-propanol) with acetic acid to favor enolate formation. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and adjust stoichiometry (1.1–1.5 equiv aldehyde) to suppress dimerization .

Properties

IUPAC Name

2,2-dimethyl-5-pyrrolidin-2-ylidene-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-10(2)14-8(12)7(9(13)15-10)6-4-3-5-11-6/h11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMYPUSZJRSKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=C2CCCN2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351756
Record name 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70912-52-6
Record name 2,2-Dimethyl-5-(2-pyrrolidinylidene)-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70912-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-Methoxy-3,4-dihydro-2H-pyrrole (5.35 g, 54.0 mmol), isopropylidene malonate (7.78 g, 54.0 mmol), triethylamine (1.35 mL, 9.7 mmol) and benzene (55 mL) is refluxed under nitrogen overnight. The reaction is cooled to RT and concentrated and the crude product is recrystalized from EtOH (95 mL) to give the title compound as a white solid (8.13 g, 38.5 mmol). 1H NMR (CDCl3, 300 MHz) 3.73(t, 2H), 3.35(t, 2H), 2.20-2.08(m, 2H), 1.66(s, 6H).
Quantity
5.35 g
Type
reactant
Reaction Step One
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One

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